molecular formula C13H11N5O5S B7740235 4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B7740235
M. Wt: 349.32 g/mol
InChI Key: PKIZLLUSFKSDHD-LHHJGKSTSA-N
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Description

4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinylidene group and a triazinyl sulfanyl group

Properties

IUPAC Name

4-[(E)-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O5S/c19-9(6-24-11-10(20)15-13(23)18-17-11)16-14-5-7-1-3-8(4-2-7)12(21)22/h1-5H,6H2,(H,16,19)(H,21,22)(H2,15,18,20,23)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIZLLUSFKSDHD-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazinyl Sulfanyl Intermediate: This step involves the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable thiol reagent under basic conditions to form the triazinyl sulfanyl intermediate.

    Acylation: The triazinyl sulfanyl intermediate is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.

    Hydrazinylidene Formation: The acylated intermediate is reacted with hydrazine or a hydrazine derivative to form the hydrazinylidene group.

    Coupling with Benzoic Acid: Finally, the hydrazinylidene intermediate is coupled with benzoic acid or a benzoic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazinylidene group to a hydrazine group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazinyl sulfanyl group, while reduction may yield hydrazine derivatives.

Scientific Research Applications

4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

    Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate various biochemical pathways.

    Industrial Applications: The compound’s properties make it suitable for use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the triazinyl sulfanyl group may interact with metal ions or active sites in enzymes, while the hydrazinylidene group can form hydrogen bonds or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenylacetic acid: Similar structure with a phenylacetic acid moiety instead of benzoic acid.

    4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]salicylic acid: Similar structure with a salicylic acid moiety.

Uniqueness

The uniqueness of 4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

The compound 4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic molecule characterized by a unique combination of functional groups that contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A benzoic acid moiety which is known for various biological activities.
  • A triazine ring that enhances the compound's reactivity and stability.
  • A hydrazone linkage , which can influence biological interactions.

The compound can be represented as follows:

C14H15N5O5S\text{C}_{14}\text{H}_{15}\text{N}_5\text{O}_5\text{S}

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazone component may inhibit specific enzymes by binding to their active sites, which can lead to altered metabolic pathways.
  • Antioxidant Activity : The presence of hydroxyl groups in the triazine ring can contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing processes such as apoptosis or cell proliferation.

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.

CompoundActivity TypeTarget Organisms
Compound AAntibacterialStaphylococcus aureus, Escherichia coli
Compound BAntifungalCandida albicans, Aspergillus niger

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated that certain concentrations can inhibit cell growth without significant toxicity to normal cells.

Cell LineIC50 (µM)Toxicity (%)
Hep-G2 (liver)155
A2058 (melanoma)124
CCD25sk (fibroblast)>503

Case Studies

  • Study on Proteasome Activity : Research indicated that benzoic acid derivatives enhance proteasome activity in human foreskin fibroblasts. The compound showed potential in modulating protein degradation pathways, which are crucial for maintaining cellular homeostasis and may have implications in aging and cancer therapies .
  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar compounds through DPPH radical scavenging assays. The results suggested that the presence of hydroxyl groups significantly increased the antioxidant activity compared to standard antioxidants like ascorbic acid .
  • In Silico Studies : Molecular docking studies have predicted strong binding interactions between the compound and key enzymes involved in metabolic pathways, suggesting potential as a lead compound for drug development targeting metabolic disorders.

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